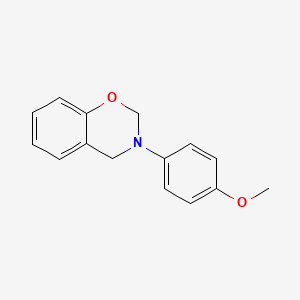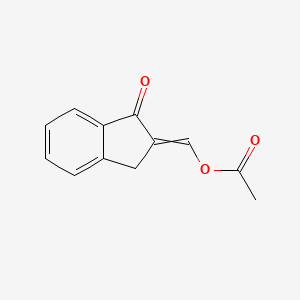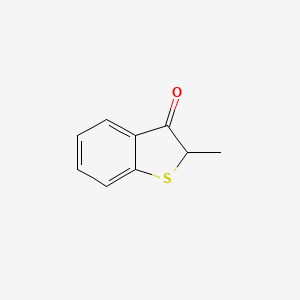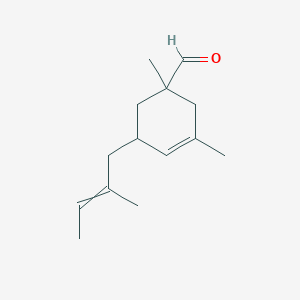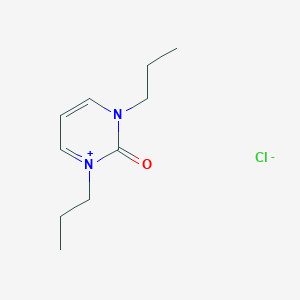
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is typically catalyzed by a reusable and heterogeneous catalyst such as HPA-Montmorillonite-KSF .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the reagents and conditions used .
Applications De Recherche Scientifique
2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 2-Oxo-1,2-dihydropyrimidin-3-ium di-μ-chlorido-bis{dichloridobis}
Uniqueness
Compared to similar compounds, 2-Oxo-1,3-dipropyl-2,3-dihydropyrimidin-1-ium chloride is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications. The presence of propyl groups at positions 1 and 3 enhances its lipophilicity, which can improve its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
Numéro CAS |
54424-50-9 |
|---|---|
Formule moléculaire |
C10H17ClN2O |
Poids moléculaire |
216.71 g/mol |
Nom IUPAC |
1,3-dipropylpyrimidin-1-ium-2-one;chloride |
InChI |
InChI=1S/C10H17N2O.ClH/c1-3-6-11-8-5-9-12(7-4-2)10(11)13;/h5,8-9H,3-4,6-7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VYABWPBJZPEUCF-UHFFFAOYSA-M |
SMILES canonique |
CCCN1C=CC=[N+](C1=O)CCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


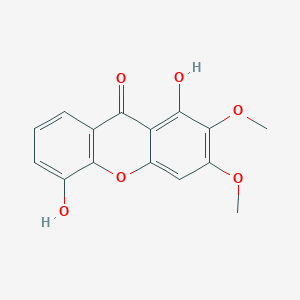



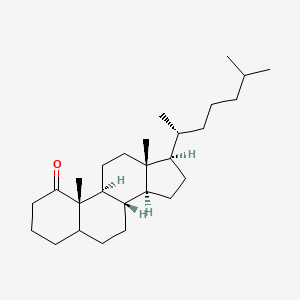
![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)


